3-Amino-N,N-dimethylbenzamide 3-Amino-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 33322-60-0
VCID: VC21059770
InChI: InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
SMILES: CN(C)C(=O)C1=CC(=CC=C1)N
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

3-Amino-N,N-dimethylbenzamide

CAS No.: 33322-60-0

Cat. No.: VC21059770

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N,N-dimethylbenzamide - 33322-60-0

Specification

CAS No. 33322-60-0
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 3-amino-N,N-dimethylbenzamide
Standard InChI InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
Standard InChI Key LZPLRAXAVPPVSX-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC(=CC=C1)N
Canonical SMILES CN(C)C(=O)C1=CC(=CC=C1)N

Introduction

Chemical Structure and Properties

3-Amino-N,N-dimethylbenzamide features a benzene ring with an amino group at position 3 and a dimethylamide functionality. This structural arrangement contributes to its distinctive chemical behavior and potential applications in various fields of chemistry.

Molecular Structure

The compound consists of a benzene ring with an amino group (-NH2) at the meta position (position 3) and a dimethylcarboxamide group (-CON(CH3)2) at position 1. The molecular formula is C9H12N2O, indicating nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom .

Structural Representation

Table 1: Chemical Representation Systems for 3-Amino-N,N-dimethylbenzamide

Representation TypeValue
Molecular FormulaC9H12N2O
SMILES NotationCN(C)C(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
InChIKeyLZPLRAXAVPPVSX-UHFFFAOYSA-N

The SMILES notation and InChI representations provide standardized ways to represent the molecular structure in computer-readable formats, facilitating database searching and computational studies .

Functional Groups

The compound contains several key functional groups that contribute to its chemical reactivity:

  • Aromatic ring (benzene)

  • Primary amine (-NH2) at position 3

  • Amide group (-CON(CH3)2)

  • Tertiary amine within the amide functionality

Each of these functional groups provides potential reaction sites for chemical transformations, making the compound versatile in organic synthesis applications.

Identifiers and Nomenclature

3-Amino-N,N-dimethylbenzamide is recognized by various chemical identifiers in databases and literature, facilitating its tracking and identification across different research platforms.

Standard Identifiers

Table 2: Standard Chemical Identifiers

Identifier TypeValue
CAS Registry Number33322-60-0
PubChem CID424774
MDL NumberMFCD01168905
European Community (EC) Number808-790-6
DSSTox Substance IDDTXSID00329889
WikidataQ82093572
Name TypeValue
IUPAC Name3-amino-N,N-dimethylbenzamide
Common Namem-Amino-N,N-dimethylbenzamide
Systematic NameBenzamide, 3-amino-N,N-dimethyl-
Alternative NamesN,N-Dimethyl-3-aminobenzamide

The IUPAC name follows standardized chemical nomenclature rules, while alternative names may appear in various research publications and commercial catalogs .

Physical Properties

Understanding the physical properties of 3-Amino-N,N-dimethylbenzamide is essential for predicting its behavior in chemical reactions and formulations.

Basic Physical Properties

Table 4: Physical Properties

PropertyValueSource
Molecular Weight164.20 g/molPubChem
Molecular Weight (alternate calculation)164.2044 g/molVWR

The molecular weight was computed using PubChem 2.2 (PubChem release 2024.11.20), providing a precise measure for quantitative applications .

Creation and Modification Dates

The compound was first added to the PubChem database on March 26, 2005, and its record was last modified on March 15, 2025, indicating ongoing curation and updates to the information about this compound .

SupplierProduct InformationPurityCatalog Numbers
Ambeed (via VWR)Research Grade95%A677031-1G, A677031-250MG, A677031-5G

The compound is available in various quantities to accommodate different research needs, from small-scale experimentation to larger synthesis projects .

Usage Classification

The compound is typically labeled "for Research Use Only," indicating its intended use is primarily for laboratory research rather than therapeutic, diagnostic, or other commercial applications .

Chemical Reactions

Understanding the reactivity of 3-Amino-N,N-dimethylbenzamide provides insights into its utility in chemical synthesis.

Amide Group Reactions

The dimethylamide functionality may undergo reactions such as:

  • Hydrolysis to form the corresponding carboxylic acid

  • Reduction to form amines

  • Transamidation with other amines

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